molecular formula C14H11ClN4O2S B2634822 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219913-53-7

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2634822
CAS RN: 1219913-53-7
M. Wt: 334.78
InChI Key: CKAGLPNQYDXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as CTU, is a compound that has been extensively studied for its potential applications in scientific research. CTU is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antibacterial and Antimicrobial Studies

  • Synthesis and Antibacterial Activity : A study by Patel, Mahajan, and Chikhalia (2010) involved synthesizing a series of compounds related to 1,3,4-oxadiazoles, which demonstrated antibacterial activity against various microorganisms. This highlights the potential of these compounds, including those similar to the one you're interested in, for use in antibacterial applications (Patel, Mahajan, & Chikhalia, 2010).

  • Thermal Properties and Antibacterial Efficacy : Another study by Arora et al. (2012) synthesized 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties. The study found significant antibacterial activity and thermal stability, suggesting potential pharmaceutical applications (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

Anticancer and Cytotoxic Evaluation

Spectroscopic Analysis and Chemical Reactivity

properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-10-5-3-9(4-6-10)12-18-19-14(21-12)17-13(20)16-8-11-2-1-7-22-11/h1-7H,8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLPNQYDXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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